2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile
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Overview
Description
2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C13H11ClN2 and a molecular weight of 230.69 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile typically involves the chlorination of 6-ethylquinoline followed by a nucleophilic substitution reaction with acetonitrile. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline amines .
Scientific Research Applications
2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloroquinolin-3-yl)acetonitrile
- 2-(6-Ethylquinolin-3-yl)acetonitrile
- 2-(2-Chloro-6-methylquinolin-3-yl)acetonitrile
Uniqueness
2-(2-Chloro-6-ethylquinolin-3-yl)acetonitrile is unique due to the presence of both a chlorine atom and an ethyl group on the quinoline ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H11ClN2 |
---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(2-chloro-6-ethylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-2-9-3-4-12-11(7-9)8-10(5-6-15)13(14)16-12/h3-4,7-8H,2,5H2,1H3 |
InChI Key |
BEGPUMFGJUQEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=CC(=C(N=C2C=C1)Cl)CC#N |
Origin of Product |
United States |
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